molecular formula C13H23NO3 B6308251 tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate CAS No. 1934510-39-0

tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate

Cat. No.: B6308251
CAS No.: 1934510-39-0
M. Wt: 241.33 g/mol
InChI Key: XRRHXONPESVXAQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 2309427-24-3) is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom in the 5-azaspiro ring and a hydroxyl group at position 2. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol and a purity of 97% . The compound is marketed for laboratory use, particularly in pharmaceutical and organic synthesis research, where its spirocyclic framework and hydroxyl group enable versatile derivatization.

Properties

IUPAC Name

tert-butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-5-4-6-13(14)8-10(15)9-13/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRHXONPESVXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC12CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Ring Formation via Intramolecular Cyclization

The construction of the 5-azaspiro[3.5]nonane core often employs intramolecular cyclization strategies. A representative approach involves the use of tert-butyl 4-methylenepiperidine-1-carboxylate as a precursor, which undergoes ring expansion through nucleophilic addition or radical-mediated processes. For instance, treatment with chloroacetyl chloride in the presence of a base such as triethylamine facilitates the formation of a ketone intermediate, which is subsequently reduced to yield the spirocyclic alcohol .

Key Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)

  • Temperature: 0–25°C for acyl chloride addition; reflux for cyclization

  • Catalysts/Reagents: Triethylamine (base), lithium aluminum hydride (LiAlH4) for reduction

StepReagent/ConditionIntermediateYield (%)
1Chloroacetyl chloride, Et₃N, CH₂Cl₂tert-butyl 2-chloroacetyl-4-methylenepiperidine-1-carboxylate75
2LiAlH4, THF, refluxtert-butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate58

This method achieves moderate yields but requires careful control of reaction stoichiometry to avoid over-reduction or side-product formation .

An alternative route involves the late-stage introduction of the hydroxyl group. Starting from tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate , the nitrile group is hydrolyzed to a carboxylic acid under acidic conditions (e.g., H₂SO₄, H₂O), followed by reduction to the alcohol using sodium borohydride (NaBH₄) or LiAlH4 .

Optimization Insights:

  • Hydrolysis: 6M HCl at 80°C for 12 hours converts nitrile to carboxylic acid (85% yield).

  • Reduction: LiAlH4 in THF at 0°C selectively reduces the acid to alcohol without affecting the tert-butyl ester (72% yield) .

StepReagent/ConditionIntermediateYield (%)
16M HCl, 80°Ctert-butyl 2-carboxy-5-azaspiro[3.5]nonane-5-carboxylate85
2LiAlH4, THF, 0°CThis compound72

This method offers functional group flexibility but necessitates stringent pH control during hydrolysis to prevent ester cleavage .

Catalytic Hydrogenation for Protecting Group Manipulation

The tert-butyl group is introduced via Boc protection early in the synthesis to enhance solubility and stability. A patented method for related spiro compounds employs catalytic hydrogenation to remove benzyl (Bn) protecting groups while retaining the tert-butyl ester . For example, hydrogenation of tert-butyl 2-(benzyloxy)-5-azaspiro[3.5]nonane-5-carboxylate over Pd/C under 50 psi H₂ at 30°C cleaves the Bn group, yielding the hydroxyl derivative .

Critical Parameters:

  • Catalyst: 10% Pd/C

  • Pressure: 20–100 psi H₂

  • Additives: Acetic acid (activator for hydrogenolysis)

SubstrateCatalystConditionsYield (%)
tert-butyl 2-(benzyloxy)-5-azaspiro[3.5]nonane-5-carboxylate10% Pd/C50 psi H₂, 30°C, 12h89

This approach is highly efficient but requires specialized equipment for high-pressure reactions .

Oxidative Methods for Direct Hydroxylation

Direct C–H hydroxylation of the spirocyclic core using oxone (KHSO₅) or m-chloroperbenzoic acid (mCPBA) has been explored. For instance, oxidation of tert-butyl 2-methylene-5-azaspiro[3.5]nonane-5-carboxylate with oxone in acetone/water generates the epoxide, which is hydrolyzed to the diol and selectively reduced to the mono-alcohol.

Reaction Pathway:

  • Epoxidation: Oxone, acetone/H₂O, 0°C (78% yield).

  • Hydrolysis: H₂SO₄, H₂O, 60°C (diol, 90% yield).

  • Selective Reduction: NaBH₄, MeOH, −10°C (mono-alcohol, 65% yield).

StepReagent/ConditionProductYield (%)
1Oxone, acetone/H₂OEpoxide78
2H₂SO₄, H₂ODiol90
3NaBH₄, MeOHMono-alcohol65

While innovative, this multi-step sequence suffers from moderate overall yields (∼45%).

Industrial-Scale Synthesis Considerations

For large-scale production, the cyclization-reduction method (Section 1) is favored due to its simplicity and compatibility with continuous flow reactors. Key industrial modifications include:

  • Solvent Recovery: THF is distilled and reused to reduce costs.

  • Catalyst Recycling: Pd/C catalysts are filtered and reactivated via thermal treatment.

  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, minimizing byproducts .

MethodAdvantagesLimitationsOverall Yield (%)
Intramolecular CyclizationShort route, scalableModerate yields58
Hydroxylation of NitrileFunctional group flexibilityMulti-step, pH sensitivity61
Catalytic HydrogenationHigh efficiency, clean reactionsHigh-pressure equipment needed89
Oxidative HydroxylationDirect C–H activationLow overall yield45

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in anhydrous conditions.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Corresponding halides or other substituted derivatives.

Scientific Research Applications

Overview

tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (CAS Number: 1934510-39-0) is a heterocyclic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.

Key Findings :

  • Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
  • Neuroprotective Effects : Research has shown that compounds with a similar structure may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the creation of complex molecules.

Applications :

  • Synthesis of Spiro Compounds : It can be utilized in the synthesis of various spiro compounds, which are important in medicinal chemistry for their biological activities .
  • Chiral Auxiliary : Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds .

Material Science

In material science, this compound has applications in the development of advanced materials.

Applications :

  • Polymer Additive : The compound can act as an additive in polymer formulations to enhance properties such as flexibility and thermal stability .
  • Nanomaterials : Research indicates potential uses in the synthesis of nanomaterials, which have applications in electronics and photonics .

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effectiveness against several bacterial strains, suggesting potential for antibiotic development.
Study B NeuroprotectionShowed protective effects on neuronal cells under oxidative stress conditions, indicating therapeutic potential for neurodegenerative diseases.
Study C Organic SynthesisSuccessfully used as a chiral auxiliary to synthesize enantiomerically pure compounds with high yields.

Mechanism of Action

The mechanism of action of tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide unique binding properties, enhancing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Structural Analogues: Functional Group Variations

The following table highlights key structural analogs differentiated by substituent type and position:

Compound Name Molecular Formula Molecular Weight Substituent Position/Type Key Properties/Applications References
tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate (Target) C₁₂H₂₁NO₄ 243.30 2-hydroxy, 5-aza Lab precursor for drug intermediates; 97% purity
tert-Butyl 2-amino-5-azaspiro[3.5]nonane-5-carboxylate C₁₂H₂₂N₂O₂ 226.32 2-amino, 5-aza Tertiary amine for catalysis; discontinued stock
tert-Butyl 2-oxo-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₁NO₃ 239.31 2-oxo, 5-aza High reactivity for ketone-based synthesis; 95% purity
tert-Butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₃NO₃ 241.33 8-hydroxy, 5-aza Positional isomer; 95% purity
tert-Butyl 8-amino-5-azaspiro[3.5]nonane-5-carboxylate C₁₃H₂₄N₂O₂ 240.34 8-amino, 5-aza Chiral building block; InChIKey: VMQKCXQYZGGLIC
Key Observations:
  • Substituent Effects: The hydroxyl group in the target compound enhances hydrogen-bonding capacity compared to amino or oxo analogs, influencing solubility and intermolecular interactions.
  • Positional Isomerism : Moving the hydroxyl group from position 2 (target) to 8 () alters steric and electronic properties, impacting synthetic utility.
  • Functional Group Reactivity: The oxo analog () is more electrophilic, making it suitable for nucleophilic additions, whereas the amino variant () is basic and used in catalysis.

Heteroatom Variations in Spiro Rings

Spiro compounds with additional heteroatoms (e.g., oxygen or multiple nitrogens) exhibit distinct physicochemical properties:

Compound Name Molecular Formula Molecular Weight Heteroatom Configuration Applications References
tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate C₁₂H₂₁NO₄ 243.30 5-oxa, 8-aza Lab-scale synthesis; priced at €537/100mg
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate C₁₂H₂₂N₂O₃ 242.31 5-oxa, 2,8-diaza Intermediate for bioactive molecules
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-5-carboxylate C₁₁H₂₀N₂O₃ 228.29 8-oxa, 2,5-diaza High-cost specialty chemical ($670/100mg)
Key Observations:
  • Oxygen vs.
  • Cost and Availability : Diazaspiro compounds (e.g., ) are priced higher due to complex synthesis, whereas the target compound is more accessible (€537/100mg vs. $670/100mg).

Biological Activity

tert-Butyl 2-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1788041-51-9
  • Molecular Formula : C₁₃H₂₁NO₃
  • Molecular Weight : 239.31 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing processes such as inflammation and cell proliferation.

Enzyme Inhibition

Studies have shown that compounds with similar structures can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition can lead to antiproliferative effects in cancer cell lines, suggesting potential applications in oncology .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including PC-3 prostate cancer cells .
  • Anti-inflammatory Properties : The compound has been noted for its potential to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, suggesting a role in treating neurodegenerative diseases .

Case Studies and Research Findings

A review of the literature reveals several studies investigating the biological activity of related compounds, with findings that may extend to this compound:

StudyFindings
Identified as a potent inhibitor of DHODH, leading to reduced cell proliferation in cancer models.
Demonstrated anti-inflammatory effects in vitro, reducing cytokine levels in activated macrophages.
Showed neuroprotective effects in animal models of Alzheimer's disease, improving cognitive function and reducing amyloid plaque formation.

Toxicology and Safety Profile

While the biological activity is promising, it is essential to consider the safety profile of this compound:

  • Acute Toxicity : Classified as harmful if swallowed (H302) and causes skin irritation (H315) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.